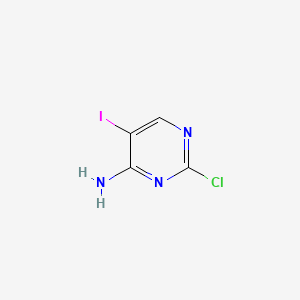

2-Chloro-5-iodopyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-5-iodopyrimidin-4-amine is a compound with the molecular formula C4H3ClIN3 . It is also known by other names such as 4-Amino-2-chloro-5-iodopyrimidine . It has been shown to bind to the serotonin transporter (SERT) and block the uptake of serotonin into nerve cells . It has also demonstrated antimalarial activity .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 2-Chloro-5-iodopyrimidin-4-amine, can be achieved through microwave-assisted synthesis . This involves reacting 2-amino-4-chloro-pyrimidine with different substituted amines at 120–140 °C for 15–30 minutes in the presence of anhydrous propanol triethylamine .Molecular Structure Analysis

The molecular structure of 2-Chloro-5-iodopyrimidin-4-amine consists of a pyrimidine ring with chlorine and iodine substituents at the 2 and 5 positions, respectively, and an amino group at the 4 position . The molecular weight of the compound is 255.44 g/mol .Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-5-iodopyrimidin-4-amine are not detailed in the search results, it is known that the compound can bind to the serotonin transporter (SERT) and inhibit the uptake of serotonin into nerve cells .Physical And Chemical Properties Analysis

The compound has a molecular weight of 255.44 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 and a topological polar surface area of 51.8 Ų . The exact mass and monoisotopic mass of the compound are both 254.90602 g/mol .Scientific Research Applications

- 2CIAPA has demonstrated antimalarial properties, although the exact mechanism of action remains unclear . It may interfere with the parasite’s ability to transport essential molecules, disrupting its survival.

- 2CIAPA is a natural product that binds to the serotonin transporter (SERT) and inhibits serotonin uptake into nerve cells .

Antimalarial Activity

Serotonin Transporter (SERT) Modulation

Cancer Research

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of 2-Chloro-5-iodopyrimidin-4-amine is the serotonin transporter (SERT) . SERT is a type of monoamine transporter protein that transports serotonin from the synaptic cleft to the presynaptic neuron. This compound binds to SERT and blocks the reuptake of serotonin into nerve cells .

Mode of Action

2-Chloro-5-iodopyrimidin-4-amine interacts with its target, the serotonin transporter, by binding to it and blocking the reuptake of serotonin . This results in an increase in the concentration of serotonin in the synaptic cleft, which can enhance and prolong the effect of serotonin.

Result of Action

The molecular and cellular effects of 2-Chloro-5-iodopyrimidin-4-amine’s action primarily involve the modulation of serotonin levels in the brain. By blocking the reuptake of serotonin, this compound can potentially increase the availability of this neurotransmitter, thereby enhancing its effects . It has also been shown to have antimalarial activity .

properties

IUPAC Name |

2-chloro-5-iodopyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClIN3/c5-4-8-1-2(6)3(7)9-4/h1H,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMOUFDZSBRIGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClIN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661758 |

Source

|

| Record name | 2-Chloro-5-iodopyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

597551-56-9 |

Source

|

| Record name | 2-Chloro-5-iodopyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile](/img/structure/B581878.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B581894.png)